molecular formula C35H48Cl5NO4 B1670824 Dm-CHOC-pen CAS No. 942149-56-6

Dm-CHOC-pen

Cat. No.: B1670824
CAS No.: 942149-56-6
M. Wt: 724.0 g/mol
InChI Key: ZJUUIXYKTPSIOH-LEZJFEBPSA-N
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Description

4-Demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a polychlorinated pyridine cholesteryl carbonate functioning as a small molecule DNA alkylating agent . Its core research value lies in its ability to cross the blood-brain barrier (BBB) due to its lipophilic and electrically neutral properties, allowing it to localize in intracranial tumor tissue . The compound is designed to alkylate DNA, forming adducts primarily with N7-guanine, which can lead to interstrand cross-linking and ultimately, cell death . Preclinical in vivo studies have demonstrated its activity against intracranial human glioma and breast cancer xenografts, as well as subcutaneous melanoma models, where it showed superior survival benefits compared to temozolomide . In clinical trials for advanced cancers with central nervous system (CNS) involvement, this compound has shown objective responses, including complete remissions in primary astrocytoma and metastatic malignancies . The compound is not transported out of the brain by P-glycoprotein (P-gp), promoting its retention in tumor tissue . Toxicology profiles from animal models and clinical trials indicate that this compound lacks neurotoxicity, with transient liver enzyme elevations being the most noted adverse effect . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUIXYKTPSIOH-LEZJFEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48Cl5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942149-56-6
Record name 4-Demethyl-4-cholesteryloxycarbonylpenclomedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-demethyl-4-cholesteryloxycarbonylpenclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPICOLEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine involves the reaction of 4-demethylpenclomedine with cholesteryl chloroformate. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in the quality assessment of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Demethyl-4-cholesteryloxycarbonylpenclomedine primarily undergoes alkylation reactions. It acts as a bis-alkylating agent, forming covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine and the N4 position of cytosine .

Common Reagents and Conditions: The compound is often used in combination with other chemotherapeutic agents such as 4-hydroperoxyifosfamide. The reactions typically occur under physiological conditions, with the compound being administered intravenously .

Major Products Formed: The major products formed from the reactions of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine are DNA adducts. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Scientific Research Applications

4-Demethyl-4-cholesteryloxycarbonylpenclomedine has been extensively studied for its potential in treating various cancers, particularly those involving the central nervous system. It has shown efficacy in preclinical models of glioblastoma, non-small cell lung cancer, and melanoma . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors .

In addition to its use in oncology, 4-Demethyl-4-cholesteryloxycarbonylpenclomedine is being investigated for its potential as a radiosensitizer. Studies have shown that it can enhance the efficacy of radiation therapy in treating brain tumors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds:
  • PEN (Penclomedine) : A parent compound with dose-limiting neurotoxicity, removed from clinical development .
  • DM-PEN : A polar metabolite of PEN with reduced BBB penetration due to lack of lipophilic modifications .
  • DM-CHOC-PEN : Incorporates a cholesteryl carbonate group, enhancing lipophilicity and BBB penetration while eliminating neurotoxicity .
Structural Advantages of this compound:
  • Cholesteryl Moiety : Facilitates BBB crossing and tumor localization, absent in PEN and DM-PEN .
  • Trichloromethyl Group : Enables DNA alkylation without requiring hepatic activation, unlike PEN derivatives that depend on metabolic activation .

Efficacy in Preclinical Models

Table 1: Antitumor Activity in Intracranial Xenografts
Compound U251 Glioblastoma (% ILS) D54 Glioblastoma (Complete Responses) MX-1 Breast Cancer (% ILS)
This compound +54% 1/6 +53%
DM-PEN +17% 0/6 +17%
BCNU +33% 0/5 N/A
TMZ +20% N/A N/A

Key Findings :

  • This compound outperformed DM-PEN and BCNU in glioblastoma models, achieving complete responses in U251 xenografts .
  • In melanoma models, this compound showed a 142% increase in lifespan (ILS) compared to cisplatin, which failed to improve survival .
Table 2: In Vitro Cytotoxicity (IC50 Values)
Compound B-16 Melanoma (µg/mL) U251 Glioblastoma (µg/mL) MX-1 Breast Cancer (µg/mL)
This compound 0.4 0.7 1.0
Cisplatin 1.5 1.8 2.2
TMZ 0.9 2.5 N/A

Key Findings :

  • This compound exhibited lower IC50 values than cisplatin and TMZ, indicating higher potency .

Toxicity Profiles

Table 3: Adverse Effects and Neurotoxicity
Compound Neurotoxicity Hepatic Toxicity (Grade ≥3) Hematological Toxicity
This compound None 3/26 patients None
PEN Severe N/A Dose-limiting
BCNU Moderate N/A Significant

Key Findings :

  • Dose-limiting toxicities were hepatic (elevated bilirubin) in patients with liver metastases but manageable .

Pharmacokinetic and Mechanistic Advantages

  • BBB Penetration : this compound achieved tumor concentrations of 92 ng/g in spinal cord tumors, confirming CNS delivery .
  • Dual Mechanism : Combines DNA alkylation and ROS generation, unlike cisplatin or doxorubicin, which lack ROS-mediated cytotoxicity .

Biological Activity

4-Demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN) is a compound developed as part of a series of pyridine carbonates and carbamate analogs of 4-demethylpenclomedine. It is characterized by its lipophilic nature, ability to cross the blood-brain barrier, and its action as a non-classical alkylating agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant preclinical studies.

This compound is a polychlorinated pyridine cholesteryl carbonate that interacts with DNA primarily through alkylation at the N7 position of guanine. This interaction leads to the formation of DNA adducts, which can result in interstrand cross-linking and subsequent cellular apoptosis. The compound also generates free radicals during the oxidation of DOPA, contributing to its cytotoxic effects on cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of B-16 melanoma cells. The treatment resulted in significant changes in cell morphology and viability compared to untreated controls. The compound was administered at various concentrations, revealing a dose-dependent response in cell proliferation and survival rates .

In Vivo Studies

In vivo experiments using murine models have shown promising results for this compound in treating melanoma. Adult female C57BL mice implanted with B-16 melanoma cells were treated with 200 mg/kg this compound intraperitoneally for five consecutive days. The survival rates were significantly improved compared to control groups receiving saline or temozolomide. Notably, the treatment led to an increase in melanin production within the tumors, suggesting a potential mechanism for enhanced cytotoxicity through oxidative stress .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Model Dosage Outcome Mechanism
Study 1B-16 melanoma (in vitro)VariesInhibition of cell growthAlkylation of DNA at N7-guanine
Study 2B-16 melanoma (in vivo)200 mg/kgImproved survival compared to controlsDNA adduct formation and free radical generation
Study 3Human glioma modelNot specifiedSignificant tumor reductionDirect interaction with DNA

Case Studies

Recent clinical trials have explored the efficacy of this compound in combination with radiation therapy for patients with advanced brain tumors. These trials aim to assess not only the safety profile but also the potential for improved therapeutic outcomes when used alongside conventional treatments .

Discussion

The biological activity of this compound highlights its potential as an effective therapeutic agent against certain types of cancer, particularly melanoma. Its ability to cross the blood-brain barrier enhances its applicability in treating brain tumors. However, while preclinical results are promising, further clinical studies are necessary to fully understand its efficacy and safety in human subjects.

Q & A

What are the primary mechanisms of action of DM-CHOC-PEN in targeting CNS tumors?

Basic Research Focus
this compound acts via dual mechanisms: (1) DNA alkylation at guanine N7 and cytosine N4 bases, forming adducts that disrupt replication , and (2) metabolic disruption through DOPA auto-oxidation, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis . Methodological Insight: Validate mechanisms using in vitro DNA-binding assays (e.g., HPLC-MS for adduct detection) and ROS quantification via fluorescent probes (e.g., DCFH-DA).

How does this compound achieve selective penetration into CNS tumors while sparing normal brain tissue?

Basic Research Focus
this compound’s lipophilic, electrically neutral structure enables BBB penetration. It accumulates in tumors (61–120 ng/g tissue) via association with L-glutamine transporters overexpressed in cancer cells . Methodological Insight: Use pharmacokinetic (PK) studies with radiolabeled this compound in murine xenografts and compare tumor vs. normal tissue concentrations via LC-MS .

What clinical trial designs are optimal for evaluating this compound in AYA populations?

Basic Research Focus
Phase I/II trials for AYA subjects (15–39 years) employ a 3-hour IV infusion every 21 days, with dosing adjusted for liver function (98.7 mg/m² normal; 75 mg/m² impaired) . Endpoints include progression-free survival (PFS), overall survival (OS), and CNS-specific response rates. Methodological Insight: Stratify cohorts by tumor type (e.g., GBM, melanoma) and prior therapies to control confounding variables .

How do pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound differ between AYA and older adults?

Advanced Research Focus
AYA subjects exhibit prolonged plasma half-life (~50 days vs. <21 days in adults), likely due to reduced comorbidities and altered drug metabolism . Methodological Insight: Conduct population PK modeling to identify age-related covariates (e.g., hepatic enzyme activity) and correlate with toxicity/efficacy .

How can contradictory efficacy data across tumor types be resolved in this compound studies?

Advanced Research Focus
Variability in responses (e.g., CNS melanoma vs. NSCLC) may stem from tumor-specific DOPA levels or transporter expression. Methodological Insight: Perform subgroup analyses using immunohistochemistry (IHC) for L-glutamine transporters and quantify intratumoral DOPA via HPLC .

What methodologies support the safe combination of this compound with radiotherapy or other alkylating agents?

Advanced Research Focus
Preclinical data suggest this compound potentiates radiotherapy by inhibiting DNA repair . Methodological Insight: Use clonogenic assays to measure radiosensitization in vitro and monitor synergistic toxicity in co-administration trials (e.g., liver function tests) .

Which biomarkers are most predictive of this compound response in CNS tumors?

Advanced Research Focus
Candidate biomarkers include tumor drug concentration (>60 ng/g), DOPA oxidation byproducts (e.g., 5,6-indolequinone), and L-glutamine transporter expression . Methodological Insight: Develop LC-MS protocols for tumor biopsies and correlate with MRI-based tumor volume changes .

How does this compound’s metabolic disruption via DOPA oxidation influence tumor microenvironment dynamics?

Advanced Research Focus
DOPA oxidation generates cytotoxic melanin polymers and ROS, creating a pro-apoptotic microenvironment . Methodological Insight: Use transcriptomic profiling (RNA-seq) to map oxidative stress pathways and assess immune infiltration via flow cytometry .

What long-term safety considerations arise from this compound’s unique PK profile in AYA patients?

Advanced Research Focus
Despite minimal acute toxicity (no Grade ≥3 events reported), monitor for delayed hepatic dysfunction due to cumulative drug exposure . Methodological Insight: Implement extended follow-up protocols (e.g., biannual liver MRI and cognitive assessments) for AYA cohorts .

Methodological Recommendations

  • Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., prior therapies, tumor genetics) in heterogeneous response data .
  • Trial Design : Use adaptive trial frameworks to refine dosing and eligibility criteria in real time .
  • Biomarker Validation : Leverage multi-omics platforms (proteomics, metabolomics) to identify predictive signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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